1-(Benzyloxy)-4-fluoro-2-iodobenzene
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Overview
Description
1-(Benzyloxy)-4-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives. It features a benzene ring substituted with a benzyloxy group, a fluorine atom, and an iodine atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-fluoro-2-iodobenzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 4-fluoro-2-iodophenol, undergoes bromination to introduce a bromine atom at the ortho position relative to the hydroxyl group.
Benzyl Protection: The hydroxyl group is then protected by converting it into a benzyloxy group using benzyl chloride in the presence of a base such as potassium carbonate.
Halogen Exchange: The bromine atom is replaced with an iodine atom through a halogen exchange reaction using potassium iodide and copper(I) iodide as catalysts.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Solvent selection, temperature control, and purification techniques such as column chromatography are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-fluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group, and the fluorine atom can participate in reduction reactions.
Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura and Ullmann coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Coupled products with extended aromatic systems.
Scientific Research Applications
1-(Benzyloxy)-4-fluoro-2-iodobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and imaging agents for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-fluoro-2-iodobenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Comparison with Similar Compounds
1-(Benzyloxy)-4-fluoro-2-iodobenzene can be compared with other halogenated benzene derivatives:
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar structure but with a tert-octyl group, affecting its reactivity and applications.
1-(Benzyloxy)-4-chloro-2-iodobenzene: Chlorine instead of fluorine, leading to different chemical properties and reactivity.
1-(Benzyloxy)-4-fluoro-2-bromobenzene: Bromine instead of iodine, influencing its participation in coupling reactions.
Uniqueness: this compound’s unique combination of benzyloxy, fluorine, and iodine substituents provides distinct reactivity patterns and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-fluoro-2-iodo-1-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FIO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSKIOJZRSRAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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